4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

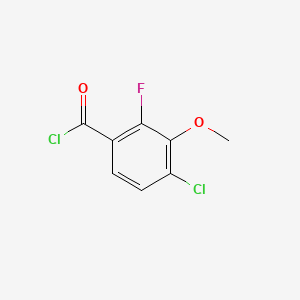

The systematic nomenclature of 4-chloro-2-fluoro-3-methoxybenzoyl chloride follows the International Union of Pure and Applied Chemistry conventions for aromatic acyl chlorides with multiple substituents. The compound is registered under Chemical Abstract Service number 1323966-24-0, which serves as the unique identifier in chemical databases and literature. The systematic name reflects the positioning of substituents on the benzene ring, with chlorine atoms at positions 4 and as part of the acyl chloride group, fluorine at position 2, and a methoxy group at position 3. The MDL number MFCD19687205 provides an additional standardized identifier for this compound in chemical databases.

The compound belongs to the broader class of benzoyl chlorides, which are characterized by the presence of the benzoyl functional group attached to a chlorine atom. This particular derivative exhibits enhanced complexity due to the presence of three different types of substituents on the aromatic ring. The nomenclature system ensures unambiguous identification of the compound by specifying the exact positions and nature of each substituent group. Alternative naming conventions may refer to this compound as benzoyl chloride, 4-chloro-2-fluoro-3-methoxy-, emphasizing its relationship to the parent benzoyl chloride structure. The systematic approach to nomenclature facilitates accurate communication in scientific literature and chemical databases.

Molecular Formula and Weight Validation

The molecular formula of this compound is established as C8H5Cl2FO2, representing a composition of eight carbon atoms, five hydrogen atoms, two chlorine atoms, one fluorine atom, and two oxygen atoms. The molecular weight has been consistently reported as 223.03 grams per mole across multiple sources, providing confidence in this fundamental physical parameter. The formula validation process involves careful consideration of the structural components, including the benzene ring framework, the acyl chloride functional group, and the three substituent groups.

The elemental composition reflects the highly substituted nature of this aromatic compound, with a significant proportion of halogen atoms contributing to its molecular weight. The carbon-to-hydrogen ratio of 8:5 indicates a high degree of unsaturation and substitution on the aromatic ring system. Comparison with related compounds provides additional validation of these parameters. For instance, 4-chloro-2-methoxybenzoyl chloride, which lacks the fluorine substituent, has the molecular formula C8H6Cl2O2 and a molecular weight of 205.04 grams per mole. The addition of the fluorine atom and removal of one hydrogen atom in this compound results in an increase of approximately 18 atomic mass units, consistent with the substitution pattern.

The molecular formula also enables calculation of various molecular descriptors that characterize the compound's physical and chemical properties. The high halogen content contributes to increased molecular polarizability and potential for intermolecular interactions. The presence of both electron-withdrawing and electron-donating substituents creates a complex electronic environment that influences the compound's reactivity and stability.

X-ray Crystallographic Data and Conformational Analysis

Related crystallographic studies on substituted benzoyl chlorides and similar aromatic compounds have revealed important structural trends. For example, crystal structure analysis of 2-chloro-4-fluorobenzyl 2-acetoxybenzoate demonstrates the typical geometric parameters for halogen-substituted aromatic systems. These studies indicate that the benzene ring maintains its planar geometry despite the presence of multiple substituents, with typical carbon-carbon bond lengths ranging from 1.38 to 1.40 Ångströms. The acyl chloride functional group typically exhibits a carbon-oxygen double bond length of approximately 1.20 Ångströms and a carbon-chlorine single bond length of about 1.78 Ångströms.

Conformational analysis of this compound must consider the steric and electronic interactions between adjacent substituents. The methoxy group at position 3 and the fluorine atom at position 2 are positioned ortho to each other, potentially leading to steric repulsion that could influence the preferred conformation of the methoxy group. Similarly, the chlorine atom at position 4 is meta to the methoxy group and ortho to the acyl chloride functionality. These interactions contribute to the overall molecular conformation and may influence the compound's reactivity patterns. Computational methods such as density functional theory calculations often complement experimental crystallographic data to provide complete conformational profiles and energy landscapes for such complex molecules.

Electronic Structure and Substituent Effects

The electronic structure of this compound is governed by the complex interplay of electron-withdrawing and electron-donating substituents on the aromatic ring system. The acyl chloride group serves as a strong electron-withdrawing functionality, significantly affecting the electron density distribution throughout the molecule. Quantitative analysis of substituent effects can be approached through Hammett sigma constants, which provide a measure of the electronic influence of various functional groups. The chlorine substituents exhibit sigma values of approximately 0.37 for meta positions and 0.23 for para positions, indicating moderate electron-withdrawing character. Fluorine, with sigma values of 0.34 for meta and 0.06 for para positions, shows strong electron-withdrawing inductive effects but weak resonance effects.

The methoxy group presents a contrasting electronic influence, with sigma values of 0.12 for meta positions and -0.27 for para positions, reflecting its electron-donating resonance effect despite its slight electron-withdrawing inductive effect. This combination of diverse electronic effects creates a complex electronic environment within the molecule. The acyl chloride functionality itself is strongly electron-withdrawing, with the carbonyl group exhibiting significant electrophilic character. The cumulative effect of these substituents results in a highly polarized aromatic system with regions of varying electron density.

Molecular orbital calculations and electronic structure analyses reveal that the highest occupied molecular orbital typically involves π orbitals of the aromatic ring system, while the lowest unoccupied molecular orbital is often localized on the carbonyl carbon and adjacent regions. The presence of multiple halogen atoms introduces additional orbital interactions and may affect the compound's photochemical properties. Studies on related benzoyl chloride compounds have shown that electronic excitation can lead to various photodissociation pathways, with the specific substitution pattern influencing the preferred reaction channels. The electron-withdrawing nature of the substituents tends to stabilize negative charge development during nucleophilic reactions while destabilizing positive charge formation.

Tautomerism and Resonance Stabilization Phenomena

Tautomerism in this compound is limited due to the absence of readily exchangeable protons in positions that would facilitate such equilibria. However, the compound exhibits significant resonance stabilization effects arising from the interaction of the methoxy group with the aromatic π-system. The methoxy oxygen atom possesses lone pairs that can participate in resonance with the benzene ring, contributing electron density to the aromatic system through mesomeric effects. This resonance interaction is particularly important for understanding the compound's electronic structure and reactivity patterns.

The resonance stabilization involves the delocalization of electron density from the methoxy oxygen lone pairs into the aromatic π-system, creating partial double bond character in the carbon-oxygen bond of the methoxy group. This effect competes with the electron-withdrawing influences of the halogen substituents and the acyl chloride group, creating a complex electronic balance within the molecule. The positioning of the methoxy group at the meta position relative to the acyl chloride functionality limits direct resonance interaction between these groups, but the overall electron density distribution is still affected by the cumulative resonance effects.

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZZDWTMMQEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 4-Chloro-2-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions . The reaction proceeds as follows:

4-Chloro-2-fluoro-3-methoxybenzoic acid+SOCl2→4-Chloro-2-fluoro-3-methoxybenzoyl chloride+SO2+HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar chlorination methods. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-Chloro-2-fluoro-3-methoxybenzoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

Hydrolysis: The hydrolysis reaction is usually performed under acidic or basic conditions.

Major Products:

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

4-Chloro-2-fluoro-3-methoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

Chemical Properties and Structure

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is characterized by its unique molecular structure, which includes a chloro group at the para position, a fluoro group at the ortho position, and a methoxy group at the meta position of the benzene ring. Its molecular formula is , and it serves as an important building block in organic synthesis.

Organic Synthesis

This compound is widely used as a building block in the synthesis of various organic compounds. It serves as an intermediate for creating more complex structures, including pharmaceuticals and agrochemicals.

Research indicates that this compound possesses notable biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may inhibit pro-inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases.

Pharmacological Research

The compound has been explored for its role in drug development, particularly in synthesizing novel anticancer agents. For instance, derivatives of this compound have been tested for their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Study 1: Antimicrobial Development

A study focused on synthesizing derivatives of this compound highlighted its effectiveness against various bacterial strains. The derivatives showed enhanced activity compared to existing antibiotics, indicating their potential as new therapeutic agents.

Case Study 2: Anti-inflammatory Research

In another investigation, researchers evaluated the anti-inflammatory properties of this compound in animal models. Results demonstrated a significant reduction in inflammation markers, suggesting its utility in developing treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on biomolecules, such as amino groups in proteins and peptides . The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₅Cl₂FO₂ (inferred from substituent positions).

- Reactivity : High due to the electron-withdrawing Cl and F groups, which enhance the electrophilicity of the carbonyl carbon.

- Applications : Likely employed in synthesizing amides, esters, or other acylated derivatives for drug development (e.g., antimicrobial or antitumor agents) .

Comparison with Structurally Similar Benzoyl Chlorides

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent type, position, or number, which influence reactivity, stability, and application. Below is a comparative analysis:

Reactivity and Stability

- Electron-Withdrawing Effects : The Cl and F substituents in this compound enhance electrophilicity compared to analogs like 4-fluoro-2-methylbenzoyl chloride (weaker electron withdrawal from CH₃) .

- Hydrolytic Stability : Benzoyl chlorides with electron-withdrawing groups are generally less prone to hydrolysis than those with electron-donating groups. However, the methoxy group (electron-donating) at position 3 may slightly increase hydrolysis sensitivity compared to fully halogenated analogs .

Biological Activity

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the chlorination of 4-fluoro-3-methoxybenzoic acid followed by conversion to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. This method highlights the compound's accessibility for further research and application in organic synthesis.

Antimicrobial Properties

Compounds structurally related to this compound have shown notable antimicrobial properties. Research indicates that benzoyl chlorides can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with halogen substituents, such as chlorine and fluorine, have been associated with enhanced binding affinity to biological targets, potentially leading to increased antimicrobial efficacy .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound | Potentially active | Gram-positive and Gram-negative bacteria |

| 4-Bromo-2-fluoro-3-methoxybenzoyl chloride | Active | E. coli, K. pneumoniae |

| 5-Bromo-2-fluoro-3-methoxybenzoyl chloride | Moderate activity | S. aureus |

Anticancer Activity

Studies have indicated that compounds similar to this compound may possess anticancer properties through mechanisms such as tubulin polymerization inhibition. For example, benzamide derivatives have been explored for their ability to inhibit cancer cell proliferation in various tumor types . The presence of halogen atoms in these compounds often correlates with increased cytotoxicity against cancer cell lines.

Case Studies

- Antimicrobial Evaluation : A study evaluated several benzothiazine derivatives, revealing that compounds containing fluorine or chlorine exhibited higher antibacterial activity compared to their non-halogenated counterparts. The minimum inhibitory concentrations (MICs) were significantly lower for these halogenated compounds against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .

- Cytotoxicity Testing : In vitro testing on human cervical (HeLa) and lung (A549) carcinoma cells demonstrated that certain derivatives of benzamide, including those structurally related to this compound, showed promising results in inhibiting cancer cell growth at varying concentrations .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its substituents:

- Halogen Substituents : The presence of halogens (Cl, F) enhances binding affinity and biological activity.

- Methoxy Group : The methoxy group contributes to lipophilicity, affecting the compound's ability to penetrate biological membranes.

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-fluoro-3-methoxybenzoyl chloride in laboratory settings?

The synthesis typically involves functionalizing a benzaldehyde precursor followed by chlorination. For example:

- Step 1 : Start with a substituted benzaldehyde (e.g., 4-chloro-2-fluoro-3-methoxybenzaldehyde).

- Step 2 : Oxidize the aldehyde group to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

- Step 3 : Convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or PCl₅. Reaction conditions (temperature, solvent) must be optimized to avoid side reactions, such as demethylation of the methoxy group.

- Key Reference : Similar fluorobenzoyl chloride syntheses employ diazotization/chlorination strategies for regioselective functionalization .

Q. What purification methods are recommended for this compound to achieve high purity (>95%)?

- Distillation : Fractional distillation under reduced pressure (e.g., 1–5 mmHg) minimizes thermal decomposition.

- Recrystallization : Use anhydrous solvents like hexane or toluene at low temperatures to remove impurities.

- Chromatography : Flash column chromatography with silica gel and non-polar eluents (e.g., hexane/ethyl acetate) may resolve closely related byproducts.

- Purity Verification : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with mass spectrometry ensures >95% purity, as demonstrated for structurally similar benzoyl chlorides .

Advanced Research Questions

Q. How do the substituent positions (chloro, fluoro, methoxy) influence the reactivity of this compound in nucleophilic acyl substitution reactions?

- Electronic Effects :

- The chloro and fluoro groups (electron-withdrawing) activate the carbonyl carbon, enhancing electrophilicity and reaction rates with nucleophiles (e.g., amines, alcohols).

- The methoxy group (electron-donating) at the 3-position may sterically hinder attack at the carbonyl but could stabilize intermediates via resonance.

- Regioselectivity : Steric hindrance from the methoxy group may direct nucleophilic attack to the less hindered para position relative to substituents.

- Case Study : In benzamide formation (e.g., reacting with aniline derivatives), substituent electronic profiles significantly impact yields and reaction kinetics .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound, and how should data interpretation be approached?

Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or trace moisture. Cross-validate with multiple techniques .

Q. How should researchers address stability challenges during storage and handling of this compound?

- Moisture Sensitivity : Store under inert atmosphere (argon/nitrogen) in sealed, desiccated containers. Use molecular sieves to absorb residual moisture.

- Thermal Decomposition : Avoid prolonged exposure to temperatures >40°C. Refrigerated storage (2–8°C) is recommended.

- Safety : Conduct reactions in a fume hood; hydrolyzed products (e.g., HCl gas) require neutralization traps. Stability data for analogous compounds suggest a shelf life of 6–12 months under optimal conditions .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during acylation reactions with this compound?

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane, THF) and pre-dry glassware.

- Temperature Control : Maintain reactions at 0–25°C to slow hydrolysis.

- Catalysts : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitution, reducing exposure time to moisture.

- Workup : Quench excess reagent with dry alcohol (e.g., methanol) before aqueous extraction to isolate the product .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- DFT Calculations : Optimize molecular geometry to assess frontier molecular orbitals (HOMO/LUMO) and predict sites of electrophilic/nucleophilic attack.

- Solvent Effects : Use COSMO-RS models to simulate reaction kinetics in different solvents.

- Case Study : Density functional theory (DFT) has been applied to similar fluorinated benzoyl chlorides to rationalize regioselectivity in Suzuki-Miyaura couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.